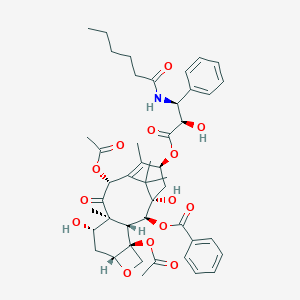
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)piperazine” is structurally characterized by the 4-fluorobenzylpiperazine fragment . It’s used as a precursor in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “1-[4-(4-fluorobenzyl)piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone” involves the use of the 4-fluorobenzylpiperazine moiety .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)piperazine” includes a benzyl group attached to the 4-position of a piperazine .Chemical Reactions Analysis
The compound “1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22)” is a third-generation synthetic cannabinoid whose metabolic pathway has not been fully characterized .Physical And Chemical Properties Analysis
The compound “1-(4-Fluorobenzyl)piperazine” has a molecular weight of 194.25 g/mol .Applications De Recherche Scientifique
Pharmaceutical Research: Antiallergic Drug Synthesis
2-Chloro-1-(4-fluorobenzyl)benzimidazole: is a key intermediate in the synthesis of the antiallergic drug mizolastine . Mizolastine is an antihistamine used to treat allergic conditions such as hay fever and urticaria. The compound’s role in the drug’s synthesis highlights its importance in pharmaceutical research and development.
Material Science: Corrosion Inhibition
This compound has been evaluated for its potential as a corrosion inhibitor . Corrosion inhibition is crucial in protecting metals and alloys in various industrial applications. The effectiveness of 2-Chloro-1-(4-fluorobenzyl)benzimidazole in this field could lead to more environmentally friendly and cost-effective corrosion protection solutions.
Organic Chemistry: Building Block for Fluorinated Compounds
As a fluorinated building block, this compound is valuable in organic synthesis . Fluorinated compounds have diverse applications due to their unique chemical properties, such as increased stability and lipophilicity, which are beneficial in creating pharmaceuticals and agrochemicals.
Chemical Research: Synthesis of Imidazoles
Imidazoles are a class of heterocycles widely used in medicinal chemistry2-Chloro-1-(4-fluorobenzyl)benzimidazole can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of functional molecules .
Analytical Chemistry: Spectroscopic Analysis
The compound can be used in spectroscopic analysis to confirm molecular weight, functional groups, and other characteristic bonds in novel ligands . This application is vital in the characterization and development of new chemical entities in research.
Drug Development: Versatile Scaffold
2-Chloro-1-(4-fluorobenzyl)benzimidazole: acts as a versatile scaffold in drug development, particularly in the creation of imidazo[1,2-a]pyrazine derivatives . These derivatives have shown a wide range of biological activities, making them attractive targets for therapeutic agents.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXALMVNIRPELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233991 | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
CAS RN |
84946-20-3 | |
| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole in the context of marine biofouling?
A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a significant compound in antifouling research due to its ability to inhibit the settlement of marine organisms. Specifically, it has demonstrated potent anti-settlement activity against the larvae of three major fouling organisms: the barnacle Amphibalanus (=Balanus) amphitrite, the bryozoan Bugula neritina, and the polychaete Hydroides elegans []. This makes it a potential candidate for developing environmentally friendly antifouling coatings for marine vessels and infrastructure.
Q2: How does the anti-settlement activity of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole compare to its parent compound, mizolastine?
A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is an intermediate compound in the synthesis of mizolastine, an antihistamine pharmaceutical also found to have antifouling properties []. While both compounds demonstrate significant anti-settlement activity against the aforementioned marine organisms, their specific EC50 values (the concentration at which 50% of larval settlement is inhibited) differ. Research suggests that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole may hold promise as a starting point for developing more potent and targeted antifouling agents, potentially with lower environmental impact compared to existing solutions. Further research is needed to fully understand the structure-activity relationships and optimize the antifouling properties of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

